molecular formula C17H19BrN2O2 B8155201 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester

1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B8155201
M. Wt: 363.2 g/mol
InChI Key: HAJSBJLKILMBNP-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester is a complex organic compound characterized by its bromo-phenyl group, cyclopentyl ring, and pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by cyclization. The bromo-phenyl group can be introduced through a halogenation reaction, and the cyclopentyl group can be added via a Friedel-Crafts alkylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The bromo-phenyl group can be oxidized to form a phenolic compound.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: A variety of substituted phenyl compounds.

Scientific Research Applications

1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to its specific structural features. Similar compounds include:

  • 1-(3-Chloro-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a chloro-phenyl group instead of bromo-phenyl.

  • 1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a cyclohexyl group instead of cyclopentyl.

  • 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but with a different position of the carboxylic acid group.

These compounds may exhibit similar properties and applications but differ in their reactivity and biological activity due to variations in their molecular structures.

Biological Activity

1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester, a member of the pyrazole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a brominated phenyl group and a cyclopentyl moiety, contributing to its pharmacological potential. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone with hydrazine to form a hydrazone, which is subsequently treated with ethyl bromoacetate under basic conditions. The overall reaction can be summarized as follows:

  • Formation of Hydrazone :
    Cyclopentanone+HydrazineHydrazone\text{Cyclopentanone}+\text{Hydrazine}\rightarrow \text{Hydrazone}
  • Ethyl Ester Formation :
    Hydrazone+Ethyl Bromoacetate1(3Bromo phenyl)5cyclopentyl1Hpyrazole4carboxylic acid ethyl ester\text{Hydrazone}+\text{Ethyl Bromoacetate}\rightarrow 1-(3-\text{Bromo phenyl})-5-\text{cyclopentyl}-1H-\text{pyrazole}-4-\text{carboxylic acid ethyl ester}

Pharmacological Properties

The biological activity of this compound has been explored in various studies, showing promise in multiple therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Antimicrobial Activity : The compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For example, derivatives have shown activity against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
  • Anticancer Properties : Some studies highlight the potential anticancer effects of pyrazole derivatives. In vitro assays have indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression. Its bromine atom enhances binding affinity through halogen bonding interactions .
  • Receptor Modulation : It has been suggested that this compound can interact with specific receptors, influencing signaling pathways related to inflammation and cell growth .

Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using a carrageenan-induced edema model in rats. Compounds derived from the pyrazole scaffold exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard treatments .

Study 2: Antimicrobial Efficacy

Burguete et al. investigated the antimicrobial properties of several pyrazole derivatives against Mycobacterium tuberculosis and various bacterial strains. Results indicated that certain compounds displayed significant antimicrobial activity with MIC values lower than those observed for standard treatments like rifampicin .

Summary Table of Biological Activities

Biological ActivityTest MethodologyKey Findings
Anti-inflammatoryIn vivo (rat model)Up to 85% inhibition of TNF-α at 10 µM
AntimicrobialIn vitro (various strains)Effective against E. coli, MIC < 40 µg/mL
AnticancerIn vitro (cancer cell lines)Induction of apoptosis; modulation of cell cycle proteins

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-5-cyclopentylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-2-22-17(21)15-11-19-20(14-9-5-8-13(18)10-14)16(15)12-6-3-4-7-12/h5,8-12H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJSBJLKILMBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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